molecular formula C11H9ClN4O B8717384 3-amino-N-(5-chloropyridin-2-yl)pyridine-2-carboxamide CAS No. 280115-74-4

3-amino-N-(5-chloropyridin-2-yl)pyridine-2-carboxamide

Cat. No. B8717384
Key on ui cas rn: 280115-74-4
M. Wt: 248.67 g/mol
InChI Key: ADEMONJUWRBQMV-UHFFFAOYSA-N
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Patent
US07615568B2

Procedure details

To N-(5-chloropyridin-2-yl)-3-(trifluoroacetyl)amino-pyridine-2-carboxamide (1 g, 2.9 mmol) was added 5 mL of 2 M NH3 in MeOH. The reaction vessel was capped and heated to 50° C. for 12 h. The reaction mixture was cooled to 0° C. for 30 min and filtered to provide N-(5-chloropyridin-2-yl)-3-aminopyridine-2-carboxamide (0.72 g, 100%).
Name
N-(5-chloropyridin-2-yl)-3-(trifluoroacetyl)amino-pyridine-2-carboxamide
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9]([C:11]2[C:16]([NH:17]C(=O)C(F)(F)F)=[CH:15][CH:14]=[CH:13][N:12]=2)=[O:10])=[N:6][CH:7]=1.N>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9]([C:11]2[C:16]([NH2:17])=[CH:15][CH:14]=[CH:13][N:12]=2)=[O:10])=[N:6][CH:7]=1

Inputs

Step One
Name
N-(5-chloropyridin-2-yl)-3-(trifluoroacetyl)amino-pyridine-2-carboxamide
Quantity
1 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)NC(=O)C1=NC=CC=C1NC(C(F)(F)F)=O
Name
Quantity
5 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction vessel was capped
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)NC(=O)C1=NC=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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